(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one
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Overview
Description
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring substituted with benzyl and nitrophenyl groups. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Groups: Benzylation reactions are carried out using benzyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the benzyl groups could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one: Lacks the nitrophenyl group, which may result in different biological activities.
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness: (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
823785-92-8 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H22N2O3/c27-24-23(20-11-13-21(14-12-20)26(28)29)16-22(15-18-7-3-1-4-8-18)25(24)17-19-9-5-2-6-10-19/h1-14,22-23H,15-17H2/t22-,23?/m0/s1 |
InChI Key |
HRWUNQWZFBFPSE-NQCNTLBGSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N(C(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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